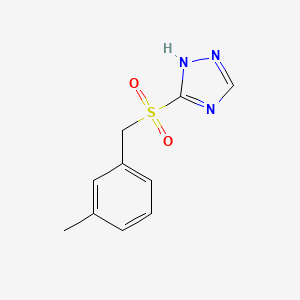![molecular formula C12H10N4OS B1269315 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 491581-72-7](/img/structure/B1269315.png)
6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazine derivatives typically involves a one-pot reaction or multi-step processes, demonstrating the complexity and versatility in synthesizing these compounds. For instance, a study detailed a one-pot reaction involving 6-methyl-3-thioxo-[1,2,4]triazin-5-one with aldehydes and chloroacetic acid, leading to the formation of thiazolo[3,2-b][1,2,4]triazine derivatives. This method underscores the potential for generating a variety of related structures through slight modifications in reactants and conditions (Abd El-All et al., 2016).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including thiazolo[3,2-b][1,2,4]triazin-7-ones, has been elucidated through various spectroscopic techniques and sometimes confirmed with X-ray crystallography. These studies reveal intricate details about the molecule's framework, aiding in understanding its reactivity and interaction capabilities (Hwang et al., 2006).
Chemical Reactions and Properties
Triazine derivatives engage in a range of chemical reactions, reflecting their reactive nature. For instance, reactions with hydrazine hydrate, phenylhydrazine, or malononitrile in the presence of ammonium acetate have been reported to yield pyrazolines or carbonitrile derivatives, indicating versatility in chemical transformations (Abd El-All et al., 2016).
Physical Properties Analysis
While specific studies on the physical properties of "6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one" are limited, related compounds exhibit characteristics such as solid-state formation, crystallinity, and specific melting points. These properties are crucial for understanding the compound's stability and suitability for further applications.
Chemical Properties Analysis
The chemical properties of triazine derivatives are influenced by their molecular structure. These compounds often show a range of biological activities, including antimicrobial and anti-inflammatory effects. The presence of functional groups such as amino, methyl, and thiazolo[3,2-b][1,2,4]triazin-7-one cores contribute to their reactivity and interaction with biological targets, highlighting their potential in medicinal chemistry (Tozkoparan et al., 2004).
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives related to 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one. A notable approach involves one-pot reactions leading to fused triazine derivatives, showcasing the versatility of this scaffold in medicinal chemistry. For instance, the synthesis, characterization, and biological evaluation of new fused triazine derivatives based on this scaffold have been described, highlighting their potential in drug discovery El-All et al., 2016.
Biological Activity and Applications
The derivatives of this compound have been extensively studied for their biological activities, including their role as acetylcholinesterase inhibitors. These compounds are significant due to their potential in treating neurodegenerative diseases like Alzheimer's. A study by Liu et al. (2009) explored the acetylcholinesterase inhibitory activity of 7H-thiazolo(3,2-b)-1,2,4-triazin-7-one derivatives, showing that some derivatives exhibit potent inhibition, which is crucial for developing Alzheimer's treatments Liu et al., 2009.
Antimicrobial Applications
Beyond neurological applications, some derivatives have also demonstrated antimicrobial properties. The synthesis and antimicrobial study of new fused thiazolo[3,2-b]triazine derivatives reveal that these compounds possess significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents El-Shehry et al., 2020.
Anticancer Potential
The cytotoxic activities of certain derivatives against human cancer cell lines have also been evaluated, providing insights into the compound's potential in cancer therapy. For example, the study by El-All et al. discusses the synthesis of derivatives with cytotoxic activities against cancer cell lines such as HepG2, MCF-7, and A549, suggesting a promising avenue for developing novel anticancer agents El-All et al., 2016.
Mécanisme D'action
Target of Action
The primary target of this compound is bacterial DNA gyrase . This enzyme is crucial for bacterial DNA replication, making it a popular target for antibacterial drugs .
Mode of Action
The compound interacts with DNA gyrase, inhibiting its function .
Biochemical Pathways
The inhibition of DNA gyrase disrupts the bacterial DNA replication process, leading to the death of the bacteria . This makes the compound effective against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Pharmacokinetics
The compound’s antibacterial activity suggests that it is able to reach its target in bacterial cells
Result of Action
The compound’s action results in the inhibition of bacterial growth . It has been found to exhibit excellent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the presence of certain substituents on the compound, such as a fluorine at the para position of the benzyl group, can enhance its antibacterial activity . .
Orientations Futures
Future research could focus on exploring the potential applications of this compound in various fields, such as its use as a stabilizer in nanoparticle synthesis . Additionally, further studies could investigate its potential biological activities, given the observed activities of structurally similar compounds .
Propriétés
IUPAC Name |
6-(2-aminophenyl)-3-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7-6-18-12-14-11(17)10(15-16(7)12)8-4-2-3-5-9(8)13/h2-6H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCMJGBPQQMKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=O)C(=NN12)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354048 |
Source


|
| Record name | 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
491581-72-7 |
Source


|
| Record name | 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

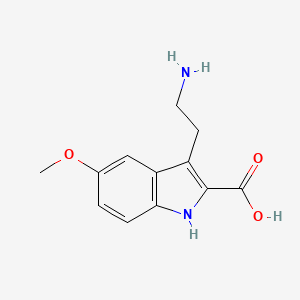

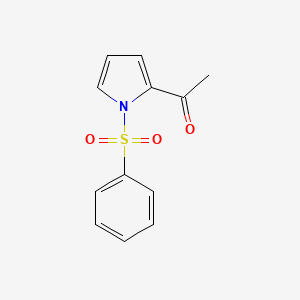
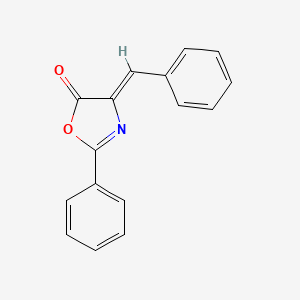
![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)

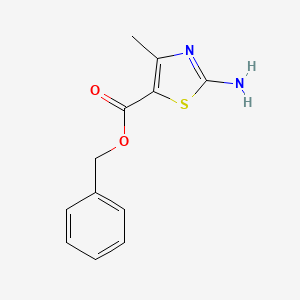
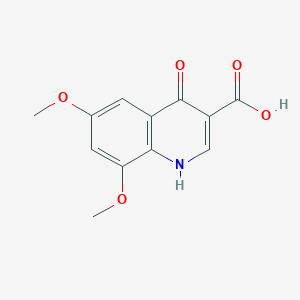
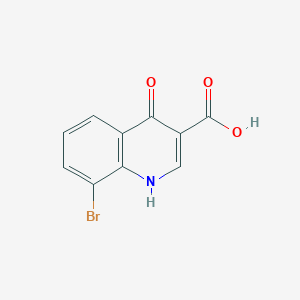
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)
